N-(2-Chlorophenyl)-L-alanine
CAS No.: 35224-54-5
Cat. No.: VC20651302
Molecular Formula: C9H10ClNO2
Molecular Weight: 199.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 35224-54-5 |
|---|---|
| Molecular Formula | C9H10ClNO2 |
| Molecular Weight | 199.63 g/mol |
| IUPAC Name | (2S)-2-(2-chloroanilino)propanoic acid |
| Standard InChI | InChI=1S/C9H10ClNO2/c1-6(9(12)13)11-8-5-3-2-4-7(8)10/h2-6,11H,1H3,(H,12,13)/t6-/m0/s1 |
| Standard InChI Key | AWRNWLYWQPIEDM-LURJTMIESA-N |
| Isomeric SMILES | C[C@@H](C(=O)O)NC1=CC=CC=C1Cl |
| Canonical SMILES | CC(C(=O)O)NC1=CC=CC=C1Cl |
Introduction
Structural and Stereochemical Characteristics
N-(2-Chlorophenyl)-L-alanine (C₉H₁₀ClNO₂) consists of an L-alanine backbone modified by a 2-chlorophenyl group attached to the amino nitrogen. The presence of the chlorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence its reactivity and crystalline packing . The compound retains the (S)-configuration at the α-carbon, as confirmed by optical rotation measurements and comparisons to related derivatives .
Crystallographic data for analogous compounds, such as N-{[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-alanine, reveal planar configurations in the thiazole ring and tetrahedral geometry at the alanine’s α-carbon . These structural insights suggest that the 2-chlorophenyl group may adopt a conformation perpendicular to the thiazole plane, minimizing steric clashes .
Synthetic Methodologies
Carbobenzoxy (Cbz) Protection Strategies
The use of Cbz-protected alanine intermediates has proven effective in mitigating racemization. Treatment of N-Cbz-L-alanine with benzaldehyde dimethyl acetal and ZnCl₂ facilitates the formation of oxazolidinones, which serve as chiral templates for alkylation . Dynamic crystallization-induced asymmetric transformations enable the isolation of diastereomerically pure products in yields exceeding 90% .
| Starting Material | Product | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| L-Cystine Diethyl Ester | β-Chloro-L-alanine Ethyl Ester | 68 | 95.6 | |
| N-Cbz-L-alanine | Oxazolidin-5-one | 92 | >98 | |
| L-Alanine | (S)-2-Chloropropanoic Acid | 64 | 95.6 |
Physicochemical Properties
The density of N-(2-chlorophenyl)-L-alanine derivatives ranges from 1.4±0.1 g/cm³, as observed in structurally related compounds . The molecular weight (242.66 g/mol for N-[(2-chlorophenyl)carbamoyl]-D-alanine) and refractive index (1.613) align with expectations for chlorinated aromatic amino acids. The compound’s logP value of 2.31 indicates moderate lipophilicity, suitable for membrane permeability in drug design.
Optical rotation data for (S)-2-chloropropanoic acid ([α]D²⁰ = −13.98°) provide a benchmark for assessing the enantiomeric purity of N-(2-chlorophenyl)-L-alanine synthesized via analogous pathways.
Applications in Organic Synthesis
N-(2-Chlorophenyl)-L-alanine serves as a precursor to diaminopropionic acid (DAPr) derivatives, which are critical in peptide mimetics . The 2-chlorophenyl group enhances stability against proteolytic degradation, making it valuable in designing enzyme inhibitors. Additionally, its incorporation into oxazolidinone frameworks enables asymmetric alkylation reactions, yielding α-substituted alanine esters with high enantiomeric excess .
Challenges and Future Directions
Racemization during amination remains a key challenge, particularly in reactions involving potassium phthalimide . Advances in protecting group strategies, such as the use of i-butyloxycarbonyl (Boc) groups, have improved stereochemical outcomes . Future research should explore enzymatic resolution techniques to enhance optical purity and scalability.
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